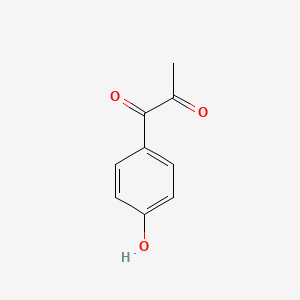

1-(4-Hydroxyphenyl)propane-1,2-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)propane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRIZEYPOXNMDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313697 | |

| Record name | 1-(4-hydroxyphenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10087-36-2 | |

| Record name | NSC274952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-hydroxyphenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Hydroxyphenyl Propane 1,2 Dione and Analogues

Established Chemical Synthesis Routes

Traditional methods for synthesizing 1,2-dicarbonyl compounds, including 1-(4-hydroxyphenyl)propane-1,2-dione, primarily rely on the oxidation of precursor molecules.

Classical Reaction Pathways for Diketone Formation

A prominent method for the synthesis of α-diketones is the oxidation of the α-methylene group adjacent to a carbonyl group. The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a classic example of this transformation. du.ac.inwikipedia.org This reaction is effective for converting ketones into 1,2-dicarbonyl compounds. du.ac.instackexchange.com The mechanism involves the enol tautomer of the ketone attacking the electrophilic selenium center, followed by a series of steps that ultimately liberate red amorphous selenium and yield the desired 1,2-diketone. wikipedia.org For instance, acetophenone (B1666503) can be oxidized by SeO₂ to produce oxo(phenyl)acetaldehyde. du.ac.in It is important to note that for unsymmetrical ketones, a mixture of regioisomeric diketones can be formed. stackexchange.comyoutube.com

Another established route involves the oxidation of α-hydroxy ketones. Various oxidizing agents can be employed for this purpose.

While the Claisen-Schmidt condensation is a well-known reaction for the synthesis of α,β-unsaturated ketones (chalcones) and subsequently β-diketones, it is not a direct pathway to 1,2-diones. Similarly, the Baker-Venkataraman rearrangement is a method for synthesizing 1,3-diketones from o-acyloxyaryl ketones and is not directly applicable to the synthesis of 1,2-diones.

Rearrangement Reactions in the Synthesis of Substituted Propane-diones

Rearrangement reactions can play a role in the synthesis of dicarbonyl compounds. For example, the benzilic acid rearrangement involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid upon treatment with a strong base. While this is a reaction of 1,2-diones rather than a synthesis of them, understanding such rearrangements is crucial in the context of their chemical transformations. organic-chemistry.org

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. This includes the use of microwave assistance, solvent-free conditions, and biocatalysis.

Microwave-Assisted and Solvent-Free Methodologies

Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netcem.comnih.gov The synthesis of 1,2-diketones from α-hydroxyketones can be effectively carried out using various oxidants under microwave irradiation. researchgate.netresearchgate.net

Solvent-free, or "dry media," reactions represent a green chemistry approach that minimizes the use of hazardous organic solvents. The oxidation of benzylic compounds to ketones has been achieved under solvent-free conditions using Au-Pd nanoparticles supported on porous carbon with molecular oxygen as the oxidant. mdpi.com Additionally, the oxidation of benzoins on alumina-supported copper(II) sulfate (B86663) can be performed under microwave irradiation in the absence of a solvent.

Chemo-Enzymatic Synthesis and Biocatalytic Pathways

The use of enzymes in organic synthesis, or biocatalysis, offers high selectivity and mild reaction conditions. echemi.com While specific enzymatic routes to this compound are not extensively documented, general biocatalytic methods for the synthesis of dicarbonyl compounds are emerging. For example, flavin-dependent monooxygenases (FMOs) can catalyze the hydroxylation of aromatic compounds. nih.gov A chemo-enzymatic approach could involve the biocatalytic hydroxylation of a suitable precursor, followed by chemical oxidation to the diketone. The integration of enzyme catalysis with chemical reactions can provide efficient pathways to chiral molecules. researchgate.net For instance, a stereoselective two-step enzymatic synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) from benzaldehyde (B42025) and acetaldehyde (B116499) has been described, which could potentially be oxidized to the corresponding diketone. nih.gov

Functionalization and Derivatization Strategies

The 1,2-dicarbonyl moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

A common and important derivatization reaction of 1,2-diketones is their condensation with 1,2-diamines to form quinoxalines. nih.govresearchgate.netresearchgate.netorganic-chemistry.org For example, reacting a 1,2-diketone with o-phenylenediamine (B120857) in the presence of a suitable catalyst readily yields the corresponding quinoxaline (B1680401) derivative. nih.govresearchgate.netnih.govwikipedia.org This reaction is highly efficient and can be used to synthesize a diverse library of quinoxaline compounds, which are important scaffolds in medicinal chemistry. nih.gov

The carbonyl groups of the diketone can also undergo other typical ketone reactions. The phenolic hydroxyl group provides an additional site for functionalization, such as etherification or esterification, allowing for further structural diversification. nih.gov The α-position to the carbonyl groups can also be a site for functionalization. acs.org

Below is a table summarizing some potential derivatization reactions of this compound:

| Reagent | Product Type |

| o-Phenylenediamine | Quinoxaline derivative |

| Guanidine | Imidazole derivative |

| Hydrazine (B178648) | Pyridazine derivative |

| Hydroxylamine | Dioxime derivative |

| Sodium borohydride (B1222165) | Diol derivative |

| Grignard reagents | Tertiary diol derivatives |

| Alkyl halides (with base) | Ether derivatives (at phenolic OH) |

| Acyl chlorides (with base) | Ester derivatives (at phenolic OH) |

Chemical Modification of Hydroxyl and Carbonyl Moieties (e.g., Etherification, Esterification)

The chemical architecture of this compound and its analogues, particularly the β-diketone isomers like 1-(hydroxyphenyl)propane-1,3-diones, offers multiple sites for synthetic modification. The phenolic hydroxyl group and the dicarbonyl moiety are the primary functional groups that can be readily transformed into a variety of derivatives through reactions such as etherification and esterification.

The synthesis of functionalized β-diketones often begins with the modification of a starting hydroxyphenone. A prevalent method is the Baker-Venkataraman rearrangement, which involves the esterification of a hydroxyacetophenone followed by a base-catalyzed intramolecular acyl transfer to form the 1,3-diketone. idosi.orgijrbat.inderpharmachemica.com For instance, 2'-hydroxyacetophenone (B8834) can be acylated with a benzoyl chloride derivative to form an ester, which then rearranges to the corresponding 1,3-diketone. ijcps.org This initial esterification is a key step in creating the diketone backbone itself.

Once the hydroxyphenyl diketone is formed, the phenolic hydroxyl group remains a prime target for further modification. Etherification reactions can be performed to introduce alkyl or aryl groups, thereby altering the molecule's solubility, electronic properties, and steric profile. Similarly, the hydroxyl group can undergo further esterification to yield ester derivatives.

The carbonyl groups of the diketone moiety are also reactive. β-Diketones are well known to exist in a keto-enol tautomerism. ijcps.orgresearchgate.net The enolic form is often stabilized by an intramolecular hydrogen bond with the phenolic hydroxyl group. researchgate.net The carbonyl groups can participate in condensation reactions, and their reactivity is central to the formation of metal complexes and heterocyclic systems. The enolic proton is acidic and can be removed by a base, generating an enolate that is a key intermediate in many reactions. researchgate.net The coordination of the carbonyl oxygen atoms to metal ions is a fundamental aspect of their role as ligands. derpharmachemica.comtsijournals.com

Table 1: Examples of Chemical Modifications on Hydroxyphenyl Diketone Analogues

| Starting Material | Reagent(s) | Modification Type | Product Class | Reference(s) |

| 2-Hydroxyacetophenone / Substituted Benzoic Acid | Pyridine, POCl₃ | Esterification | Ester Intermediate | ijcps.org |

| Ester of 2-Hydroxyacetophenone | KOH, Pyridine | Baker-Venkataraman Rearrangement | β-Diketone | idosi.orgderpharmachemica.comresearchgate.net |

| 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) | Formaldehyde, 1-Arylpiperazines | Inclusion Compound Formation | Inclusion Compound | chemicalbook.com |

| 1-(5-chloro, 2-hydroxyphenyl) acetylphenyl, 4-ethoxy benzoate | Ultrasound, Base | Baker-Venkataraman Rearrangement | β-Diketone | derpharmachemica.com |

Cyclization Reactions for Heterocyclic Compound Synthesis

1-(Hydroxyphenyl)propane-dione and its analogues are valuable precursors in the synthesis of a wide array of heterocyclic compounds. derpharmachemica.comresearchgate.net The presence of the 1,2- or 1,3-dicarbonyl system, combined with the reactive phenolic hydroxyl group, allows for various intramolecular and intermolecular cyclization reactions, leading to the formation of five- and six-membered rings.

A significant application of these diketones is in the synthesis of chromones. For example, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione can undergo acid-catalyzed cyclization to form flavones (2-phenylchromon-4-ones). derpharmachemica.com This transformation is a cornerstone in flavonoid chemistry. More complex heterocyclic systems can also be accessed. Recent research has shown that 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione can react with various isothiocyanates in the presence of a base like DBU to yield novel 4-oxo-2-phenyl-4H-chromene-3-carbothioamides. bohrium.com Depending on the isothiocyanate used, further cyclization can lead to more complex fused systems like 2-phenyl-3-(2-thioxo-2H-1,3,5,4-thiadiazaphosphinin-6-yl)-4-oxo-4H-chromenes. bohrium.com

Furthermore, these diketones are used to construct other important heterocyclic scaffolds. Reaction with hydrazine derivatives can yield pyrazoles, another class of biologically significant heterocycles. derpharmachemica.com The versatility of diketones as building blocks is also demonstrated in their use in multi-component reactions to form complex structures like tetrahydro-4H-chromene derivatives. nih.gov The cyclization reactions often proceed with high efficiency and can be used to generate molecular diversity for various chemical applications. mdpi.com

Table 2: Heterocyclic Systems Synthesized from Hydroxyphenyl Diketone Analogues

| Diketone Analogue | Reagent(s) | Resulting Heterocycle | Reaction Type | Reference(s) |

| 1-(2-Hydroxyphenyl)-3-arylpropane-1,3-dione | Acid catalyst | Flavone (2-Arylchromone) | Intramolecular Cyclization | derpharmachemica.com |

| 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | Aryl/Aroyl Isothiocyanates, DBU | 4-Oxo-2-phenyl-4H-chromene-3-carbothioamide | Addition-Cyclization | bohrium.com |

| 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | Phosphorus di/triisothiocyanate | 2-Phenyl-3-(2-thioxo-2H-1,3,5,4-thiadiazaphosphinin-6-yl)-4-oxo-4H-chromene | Addition-Cyclization | bohrium.com |

| β-Diketone | Hydrazine derivatives | Pyrazole | Condensation-Cyclization | derpharmachemica.com |

| 1-(2-Hydroxy-phenyl)-3-phenylpropane-1,3-dione | Phosphorus Halides (e.g., PCl₂Ph) | 3-Benzoyl-4-hydroxy-2H-1,2-benzoxaphosphinine | Cyclization | researchgate.net |

Formation of Metal Complexes with Diketone Ligands

Diketones, particularly β-diketones, are renowned for their ability to act as excellent chelating ligands in coordination chemistry. alfachemic.comalfa-chemistry.com 1-(Hydroxyphenyl)propane-dione analogues readily form stable complexes with a vast range of metal ions. idosi.orgijrbat.in They typically coordinate to metal ions in their enolate form, acting as bidentate ligands through the two oxygen atoms of the dicarbonyl moiety to form a stable six-membered chelate ring. researchgate.netresearchgate.net The phenolic hydroxyl group can also participate in coordination, potentially increasing the denticity of the ligand.

The synthesis of these metal complexes is generally straightforward, often involving the reaction of the diketone ligand with a metal salt in a suitable solvent. idosi.orgderpharmachemica.com Transition metals such as copper(II), nickel(II), cobalt(II), iron(III), and manganese(II) are commonly used to form these complexes. ijrbat.inijcps.org The resulting metal diketonates often exhibit distinct colors and are typically stable solids, insoluble in water but soluble in organic solvents like DMSO and DMF. idosi.orgderpharmachemica.com

The properties of the metal complexes can be tuned by modifying the substituents on the diketone ligand. rsc.org For example, introducing bulky groups can sterically control the metal's coordination geometry, potentially leading to complexes with unique catalytic or physical properties. acs.org These complexes have found applications as catalysts, heat stabilizers, and luminescent materials. alfachemic.comalfa-chemistry.com The formation of metal-organic frameworks (MOFs) and coordination polymers using diketone ligands is also an area of active research. alfa-chemistry.com

Table 3: Examples of Metal Complexes with Analogous Diketone Ligands

| Ligand | Metal Ion | Complex Stoichiometry (Metal:Ligand) | Observed Properties/Geometry | Reference(s) |

| 1-(2',4'-dihydroxyphenyl)-3-phenyl-propane-1,3-dione | Cu(II) | 1:2 | Green solid, Insoluble in water | idosi.org |

| 1-(5-chloro,2-hydroxyphenyl)-3-(4-ethoxyphenyl)propane-1,3-dione | Fe(III) | 1:3 | Brown solid | derpharmachemica.com |

| 3,3'-(4,6-Dihydroxy-1,3-phenyl)bis(1-arylpropane-1,3-diones) | Cu(II), Co(II) | Not specified | Complexes contain two molecules of coordinated water | ijrbat.in |

| 1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | Cu(II), Ni(II), Co(II), Fe(III), Cr(III) | Not specified | Solid complexes | ijcps.org |

| 3-hydroxy-3-(2-hydroxyphenyl)-1-(2-iodo-5-methyl phenyl)prop-2-en-1-one | Mn, Fe, Co, Ni, Cu | [M(L)₂(H₂O)₂] | Stoichiometry confirmed by elemental analysis | researchgate.net |

Structural Elucidation and Mechanistic Insights into 1 4 Hydroxyphenyl Propane 1,2 Dione Reactivity

Tautomerism and Conformational Analysis

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a key characteristic of dicarbonyl compounds. ruc.dk For 1-(4-hydroxyphenyl)propane-1,2-dione, the most significant tautomeric relationship is the keto-enol equilibrium.

Investigation of Keto-Enol Tautomeric Equilibria in Solution and Solid State

In solution, this compound is expected to exist as an equilibrium mixture of its diketo form and two possible enol tautomers. The enol forms arise from the migration of a proton from the α-carbon to one of the carbonyl oxygens, resulting in a hydroxyl group adjacent to a carbon-carbon double bond. rsc.org

Studies on analogous compounds, such as 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, have shown that the enol form can be predominant in solution, often accounting for 80-95% of the mixture in solvents like deuteriochloroform. rsc.org While direct experimental data for this compound is limited, it is reasonable to infer a similar equilibrium. The presence of the phenolic hydroxyl group can also influence the tautomeric preference through intramolecular hydrogen bonding, especially if it can form a stable six-membered ring with one of the carbonyl groups, although this is more relevant for the ortho-isomer. rsc.org

In the solid state, the tautomeric form is often fixed. For instance, 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione (B7829590) exists as the enol tautomer in its crystalline form, whereas 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione is found as the diketone. rsc.org The specific solid-state form of this compound would require experimental determination through techniques like X-ray crystallography or solid-state NMR. ijcps.org

Table 1: Possible Tautomeric Forms of this compound

| Tautomer Name | Structural Formula | Key Features |

| This compound (Keto form) | C9H8O3 | Contains two adjacent carbonyl groups. |

| (Z)-1-Hydroxy-1-(4-hydroxyphenyl)prop-1-en-2-one (Enol form 1) | C9H8O3 | Enol formed at the C1 carbonyl. |

| (E)-2-Hydroxy-1-(4-hydroxyphenyl)prop-1-en-1-one (Enol form 2) | C9H8O3 | Enol formed at the C2 carbonyl. |

Factors Influencing Tautomeric Distribution (e.g., Solvent Effects, Substituent Effects)

The position of the keto-enol equilibrium is sensitive to several factors, including the solvent and the nature of substituents on the aromatic ring.

Solvent Effects: The polarity of the solvent plays a crucial role. Nonpolar solvents tend to favor the enol form through intramolecular hydrogen bonding, which stabilizes the enol tautomer. ijcps.org In contrast, polar protic solvents can form hydrogen bonds with the carbonyl groups of the keto form, thus stabilizing it. For other diketones, the enol content has been observed to be higher in nonpolar solvents compared to polar ones. ijcps.org

Substituent Effects: The electron-donating nature of the para-hydroxyl group on the phenyl ring can influence the electronic properties of the dicarbonyl system. Generally, electron-withdrawing groups on the aryl ring of similar diketones tend to favor the enol form. Conversely, electron-donating groups may have a less pronounced effect or slightly favor the keto form. The precise impact of the p-hydroxyl group on the tautomeric equilibrium of this compound would be a subject for specific experimental investigation.

Redox Chemistry and Oxidation/Reduction Pathways

The presence of both a phenol (B47542) and α-dicarbonyl moieties makes this compound susceptible to both oxidation and reduction reactions.

Oxidative Transformations to Quinone Derivatives and Related Species

The phenolic hydroxyl group is a primary site for oxidation. Electrochemical studies on similar 4-hydroxyphenyl derivatives have shown that they can be oxidized to form quinone-type structures. researchgate.netuchile.cl The oxidation of the 4-hydroxyphenyl group in this compound would likely proceed via a two-electron, two-proton process to yield a p-quinone methide derivative. This species can be highly reactive and may participate in subsequent reactions, such as Michael additions with available nucleophiles. researchgate.net

Reductive Conversions of Carbonyl Groups to Alcohols

The two carbonyl groups of this compound can be reduced to the corresponding secondary alcohols, yielding 1-(4-hydroxyphenyl)propane-1,2-diol. nih.gov This transformation can be achieved using various reducing agents.

Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of aldehydes and ketones to alcohols. libretexts.orglibretexts.org For instance, the reduction of benzophenone (B1666685) to diphenylmethanol (B121723) using NaBH₄ is a well-established reaction. rsc.org Similarly, NaBH₄ would be expected to reduce both carbonyl groups of this compound. Asymmetric reduction of the similar compound 1-phenyl-1,2-propanedione (B147261) using baker's yeast has been shown to produce the corresponding diol with high enantiomeric excess, suggesting that biocatalytic methods could also be employed for the stereoselective reduction of this compound. blogspot.com

Table 2: Products of Redox Reactions of this compound

| Reaction Type | Product Name | Structural Formula |

| Oxidation | Propane-1,2-dione-p-quinone methide | C9H6O3 |

| Reduction | 1-(4-Hydroxyphenyl)propane-1,2-diol | C9H12O3 |

Mechanisms of Chemical Reactions

The reactions of this compound are dictated by the fundamental principles of organic chemistry.

The keto-enol tautomerism can be catalyzed by both acids and bases. Under basic conditions, a base removes an α-proton to form an enolate intermediate, which is then protonated on the oxygen to yield the enol. In an acidic medium, the carbonyl oxygen is first protonated, followed by the removal of an α-proton by a weak base (like the solvent) to form the enol.

The oxidation of the phenolic hydroxyl group likely proceeds through a phenoxy radical intermediate upon one-electron oxidation, which can then be further oxidized to a phenoxonium ion. Loss of a proton from this species would lead to the formation of the quinone methide.

The reduction of the carbonyl groups by a hydride reagent such as NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. libretexts.org This results in the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the solvent (e.g., methanol (B129727) or water) or added acid, yields the alcohol. libretexts.orgyoutube.com This process occurs at both carbonyl centers to afford the diol.

Elucidation of Reaction Intermediates and Transition States

Hemiacetal and Acetal (B89532) Formation: In the presence of alcohols, the carbonyl groups of this compound can undergo nucleophilic attack to form hemiacetals. This reaction is typically acid or base-catalyzed. The initial protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the attack by the alcohol. The resulting hemiacetal can then react with a second molecule of alcohol to form a more stable acetal, with the elimination of a water molecule. The transition state for this reaction involves the protonation of the hemiacetal hydroxyl group, followed by the departure of a water molecule to form a resonance-stabilized carbocation.

Enolate Formation: In the presence of a base, this compound can be deprotonated at the α-carbon (the carbon adjacent to the carbonyl group) to form an enolate ion. The resonance stabilization of the enolate, where the negative charge is delocalized over the oxygen and carbon atoms, makes this a favorable process. Enolates are key intermediates in reactions such as aldol (B89426) condensations and halogenations at the α-carbon. libretexts.org

Hydrate Formation: In aqueous solutions, the carbonyl groups can be hydrated to form a gem-diol. This is a reversible reaction, and the equilibrium generally favors the dicarbonyl compound. However, the presence of the electron-withdrawing hydroxyphenyl group can influence the stability of the hydrate.

A proposed intermediate in the reaction with amino groups is the formation of a carbinolamine, which is a tetrahedral intermediate resulting from the nucleophilic attack of the amine on a carbonyl carbon. This intermediate is typically unstable and can subsequently dehydrate to form an imine (Schiff base). msu.edulibretexts.org

| Intermediate/Transition State | Description | Precursor(s) | Successor(s) |

| Hemiacetal | Product of the nucleophilic addition of an alcohol to a carbonyl group. | This compound, Alcohol | Acetal, Carbonyl compound |

| Enolate | Resonance-stabilized anion formed by deprotonation at the α-carbon. | This compound, Base | Aldol adduct, α-Halogenated ketone |

| Gem-diol (Hydrate) | Product of the addition of water to a carbonyl group. | This compound, Water | Carbonyl compound |

| Carbinolamine | Tetrahedral intermediate in imine formation. | This compound, Primary amine | Imine (Schiff base) |

| Oxonium Ion | A key intermediate in acetal formation, formed by protonation of a hemiacetal. ethernet.edu.et | Hemiacetal, Acid | Acetal |

Electrophilic and Nucleophilic Substitution Mechanisms

The dual nature of the this compound structure allows for both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The hydroxyphenyl group is an activating group and directs incoming electrophiles to the ortho and para positions of the aromatic ring. The hydroxyl group, being a strong ortho-, para-director, will facilitate electrophilic substitution on the benzene (B151609) ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The mechanism involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step restores the aromaticity of the ring.

Nucleophilic Substitution: The carbonyl carbons of the dione (B5365651) moiety are electrophilic and thus susceptible to nucleophilic attack. Nucleophilic addition is a common reaction for aldehydes and ketones. masterorganicchemistry.com The presence of two adjacent carbonyl groups enhances the electrophilicity of each carbonyl carbon. Nucleophiles such as cyanide, organometallic reagents (e.g., Grignard reagents), and amines can attack the carbonyl carbons. libretexts.orgmasterorganicchemistry.com Furthermore, under specific conditions, nucleophilic aromatic substitution (SNA_r) can occur, particularly if the aromatic ring is further activated by electron-withdrawing groups. nih.govrsc.org

| Reaction Type | Reagent(s) | Position of Attack | Key Mechanistic Feature |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺) | Ortho/Para to -OH group | Formation of an arenium ion intermediate. |

| Nucleophilic Addition | Nucleophile (e.g., CN⁻, R-MgX) | Carbonyl carbons | Formation of a tetrahedral intermediate. |

| Nucleophilic Aromatic Substitution (SNA_r) | Strong Nucleophile | Aromatic carbon bearing a leaving group (if present) | Formation of a Meisenheimer complex (if activated). nih.gov |

Cross-linking Reactions and Adduct Formation

The dicarbonyl structure of this compound makes it a potent cross-linking agent, particularly for proteins and other biological macromolecules. This reactivity is primarily due to its ability to form covalent bonds with the nucleophilic side chains of amino acid residues.

Reaction with Arginine: The guanidinium (B1211019) group of arginine is a primary target for α-dicarbonyl compounds. The reaction of this compound with arginine residues can lead to the formation of dihydroxyimidazolidine derivatives. nih.gov Studies with similar dicarbonyls like phenylglyoxal (B86788) and 1,2-cyclohexanedione (B122817) have shown that they can form both 1:1 and 1:2 adducts with arginine. researchgate.net These reactions can be complex, often yielding a mixture of products, including dehydrated forms of the initial adducts. nih.govresearchgate.net

Reaction with Lysine (B10760008): The primary amine of the lysine side chain can react with the carbonyl groups of this compound to form Schiff bases. This reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates. msu.edu In some cases, this can lead to the formation of stable hydroxyphenyl derivatives of lysine. nih.gov

The ability of this compound to react with two different amino acid residues, or with two molecules of the same amino acid, allows it to act as a protein-protein cross-linking agent. nih.gov This cross-linking can alter the structure and function of proteins.

| Amino Acid | Reactive Group | Initial Adduct | Potential Final Product(s) |

| Arginine | Guanidinium group | Dihydroxyimidazolidine | Dehydrated cyclic adducts, bis-adducts |

| Lysine | ε-Amino group | Carbinolamine | Schiff base, stable N-substituted derivatives |

| Cysteine | Thiol group | Hemithioacetal | Thioacetal |

Advanced Analytical Methodologies for Characterization of 1 4 Hydroxyphenyl Propane 1,2 Dione

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the primary tool for confirming the molecular structure of 1-(4-Hydroxyphenyl)propane-1,2-dione. Each method provides unique and complementary information.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons on the para-substituted ring typically appear as a pair of doublets (an AA'BB' system) in the range of δ 6.8-8.0 ppm. The methyl group adjacent to the carbonyl function would present as a sharp singlet around δ 2.3-2.5 ppm. The phenolic hydroxyl proton signal is typically a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

¹³C-NMR: The carbon NMR spectrum would provide evidence for all nine carbon atoms in the molecule. The two carbonyl carbons of the dione (B5365651) moiety are expected to resonate at very low field, typically in the δ 190-205 ppm range. The four distinct aromatic carbons would appear between δ 115-160 ppm, with the carbon bearing the hydroxyl group (C-4) and the carbon attached to the propanedione chain (C-1) being the most deshielded in this group. The methyl carbon would be observed at high field, around δ 25-30 ppm.

2D NMR (COSY, HMBC): Two-dimensional NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, although in this specific molecule, with its isolated aromatic and methyl spin systems, its utility would be primarily to confirm the coupling between the ortho and meta protons on the benzene (B151609) ring.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly informative. It would reveal long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include the signal from the methyl protons to both carbonyl carbons, and from the aromatic protons ortho to the substituent (H-2/H-6) to the adjacent carbonyl carbon (C-1').

Predicted NMR Data for this compound

¹³C-NMR

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' | 195-205 |

| C-2' | 195-205 |

| C-3' (Methyl) | 25-30 |

| C-1 (Aromatic) | 125-130 |

| C-2/C-6 (Aromatic) | 130-135 |

| C-3/C-5 (Aromatic) | 115-120 |

¹H-NMR

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2/H-6 (Aromatic) | 7.7-8.0 | Doublet |

| H-3/H-5 (Aromatic) | 6.8-7.1 | Doublet |

| H-3' (Methyl) | 2.3-2.5 | Singlet |

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of light (Raman) that corresponds to specific bond vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A prominent, broad band is expected in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. The carbonyl (C=O) stretching region is of particular interest. The two adjacent carbonyl groups will exhibit symmetric and asymmetric stretching vibrations, likely appearing as two distinct, strong, and sharp bands between 1680 and 1730 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ range. The C-O stretching of the phenol (B47542) would be visible around 1200-1260 cm⁻¹.

Raman Spectroscopy: Raman analysis provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretches would still be present. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often produce a strong and sharp Raman signal, which is useful for confirming the presence of the phenyl group. Analysis of related compounds like 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione by both IR and Raman spectroscopy, supported by theoretical DFT calculations, has proven effective in assigning these vibrational modes with high confidence. nih.govdocumentsdelivered.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200-3500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=O Stretch (Asymmetric) | 1700-1730 | Strong, Sharp |

| C=O Stretch (Symmetric) | 1680-1710 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-O Stretch (Phenolic) | 1200-1260 | Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be a composite of the transitions originating from the 4-hydroxyphenyl group and the α-dicarbonyl moiety.

The phenolic portion of the molecule is expected to give rise to intense π → π* transitions. Typically, phenols exhibit two primary absorption bands, one near 210-220 nm and a second, less intense band around 270-280 nm. researchgate.net The α-dicarbonyl group also contains π electrons and non-bonding (n) electrons on the oxygen atoms. It is expected to contribute a strong π → π* transition, likely overlapping with the phenyl bands in the 240-280 nm region. researchgate.net Additionally, the carbonyl groups will exhibit a characteristic, though much weaker, n → π* transition at a longer wavelength, likely appearing as a broad, low-intensity shoulder in the 350-450 nm region, which is responsible for the pale yellow color of many α-dicarbonyl compounds. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₈O₃), the molecular weight is 166.16 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be observed at approximately 166.0473 m/z for the [M]⁺ ion.

The fragmentation pattern under electron ionization (EI) would be highly diagnostic. Key fragmentation pathways for carbonyl compounds include alpha-cleavage. libretexts.orglibretexts.org

Alpha-Cleavage: Cleavage of the bond between the two carbonyl carbons (C1'-C2') could lead to the formation of a hydroxybenzoyl acylium ion (m/z 121) and a methylacyl radical (•COCH₃), or vice versa.

Loss of a Methyl Radical: Cleavage of the C2'-C3' bond would result in the loss of a methyl radical (•CH₃) to give a fragment ion at m/z 151.

Loss of Carbon Monoxide: Sequential loss of carbon monoxide (CO), a common fragmentation for carbonyls, could lead to ions at m/z 138 and m/z 110.

Key Aromatic Fragments: The presence of the 4-hydroxyphenyl group would also lead to characteristic ions, such as the hydroxybenzoyl cation (m/z 121) and the hydroxyphenyl cation (m/z 93).

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 166 | [C₉H₈O₃]⁺ | Molecular Ion (M⁺) |

| 151 | [M - CH₃]⁺ | Loss of methyl radical |

| 138 | [M - CO]⁺ | Loss of carbon monoxide |

| 121 | [HOC₆H₄CO]⁺ | Alpha-cleavage between C1' and C2' |

| 93 | [HOC₆H₄]⁺ | Cleavage of C-C(O) bond |

| 43 | [CH₃CO]⁺ | Alpha-cleavage between C1' and C2' |

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for isolating this compound from reaction mixtures or natural extracts and for its quantitative analysis.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of a polar phenolic hydroxyl group, direct analysis of this compound by GC can be challenging, potentially leading to poor peak shape (tailing) and reduced thermal stability.

To overcome this, derivatization is often employed. The phenolic hydroxyl group can be converted to a less polar, more volatile, and more thermally stable functional group, such as a trimethylsilyl (B98337) (TMS) ether or an ester. For instance, methods involving derivatization with phenylboronic acid have been successfully used for the GC-MS analysis of related diols like propane-1,2-diol. nih.gov Following derivatization, the compound can be effectively separated on a non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-1).

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced resolution and peak capacity compared to conventional GC. While no specific GC × GC methods have been reported for this particular compound, the technique would be highly advantageous for separating it from other structurally similar isomers or compounds in a highly complex matrix, providing a much cleaner and more detailed chemical profile.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

Liquid chromatography, particularly HPLC and its advanced form, Ultra-High-Performance Liquid Chromatography (UPLC), serves as a cornerstone for the separation, identification, and quantification of this compound. This compound exists in equilibrium with its tautomer, 4-Hydroxyphenylpyruvic acid (HPPA), and chromatographic methods are typically developed to analyze HPPA, which inherently characterizes the presence of the dione form.

Reverse-phase HPLC is a common and robust method for analysis. A scalable method for HPPA uses a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comnih.gov For enhanced sensitivity and specificity, especially in complex biological matrices like serum or urine, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS). nih.gov A validated UPLC-MS/MS method allows for the sensitive detection of HPPA and other metabolites. nih.gov This requires sample preparation, often involving protein precipitation with a solvent like methanol (B129727), followed by pH adjustment of the sample to approximately 2.0 to ensure the analyte is in an uncharged state, thereby increasing its retention and extraction efficiency. nih.gov

In a specific LC-MS/MS application, HPPA was shown to elute at 2.8 minutes. nih.gov The validation of such methods demonstrates high precision and accuracy, with intra- and inter-assay accuracy reported between 95.0% and 107.8% for HPPA in both serum and urine. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse Phase LC-MS/MS | nih.gov |

| Column | Atlantis C18 | nih.gov |

| Mobile Phase | Acetonitrile, Water, and Formic/Phosphoric Acid | sielc.com |

| Detection | Tandem Mass Spectrometry (Negative Ionization) | nih.gov |

| Elution Time (HPPA) | 2.8 minutes | nih.gov |

| Sample Pre-treatment | Protein precipitation and pH adjustment | nih.gov |

Strategies for Pre-analytical Sample Derivatization (e.g., Silylation) to Enhance Chromatographic Behavior and Detector Response

For analysis by Gas Chromatography (GC), which requires volatile and thermally stable analytes, this compound must undergo derivatization. The presence of polar hydroxyl (-OH) and ketone (C=O) functional groups makes the compound non-volatile. Derivatization masks these polar groups, increasing volatility and improving chromatographic peak shape and sensitivity.

Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. Silylating agents replace the active hydrogen with a trimethylsilyl (TMS) group. For compounds like this compound, which also contains ketone groups, a multi-step approach is often superior. This can involve an initial oximation step to convert the ketone groups into oximes, followed by silylation of the hydroxyl groups. nih.gov

A sophisticated, validated GC-MS method for similar metabolic keto- and hydroxy-acids involves a microwave-assisted derivatization with o-phenylenediamine (B120857), followed by liquid-liquid extraction and subsequent silylation with a potent agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.gov BSTFA is recognized as a highly efficient silylating agent that produces stable derivatives suitable for GC-MS analysis. nih.govnih.gov

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1 (Optional) | Oximation (e.g., with hydroxylamine) | Derivatizes ketone groups, prevents enolization, and reduces the number of isomers. | nih.gov |

| 2 | Silylation (e.g., with BSTFA + TMCS) | Replaces active hydrogens on hydroxyl groups with TMS groups, increasing volatility and thermal stability. | nih.gov |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies the volatile derivatives. | nih.gov |

Solid-State and Thermogravimetric Analysis

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. pharmaffiliates.com This technique provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers. pharmaffiliates.com Such structural information is fundamental to understanding a molecule's chemical reactivity and intermolecular interactions.

As of this writing, a detailed crystal structure for this compound does not appear to be available in the public domain, including crystallographic databases. However, were a suitable single crystal to be analyzed, XRD would reveal the precise conformation of the propanedione chain relative to the hydroxyphenyl ring. Furthermore, it would elucidate the hydrogen bonding networks and other supramolecular interactions that govern the molecular packing in the solid state. For related β-diketone structures, XRD has been essential for confirming the formation of the target molecule and for characterizing its metal complexes. bldpharm.com

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for assessing the thermal stability of a compound, identifying decomposition temperatures, and studying the kinetics of thermal degradation.

Specific TGA data for this compound is not readily found in the scientific literature. For a compound of this nature, a TGA experiment would provide critical information. The resulting thermogram would show the temperature at which mass loss begins, indicating the onset of decomposition. The analysis can reveal if the decomposition occurs in a single step or multiple steps and can be used to determine the activation energy of the process. For example, studies on the thermal decomposition of other organic compounds, such as tetroxanes, have used TGA to establish a first-order kinetic process and calculate the activation enthalpy and entropy for the bond-breaking step. researchgate.net Such an analysis for this compound would quantify its stability and predict its behavior at elevated temperatures.

Other Physico-chemical Characterization Methods

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a pure compound like this compound, this analysis is crucial for verifying its empirical and molecular formula. The process involves combusting a small, precisely weighed sample of the compound under controlled conditions and quantifying the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) to determine the mass percentages of each element present.

The molecular formula for this compound is C₉H₈O₃, with a molecular weight of 164.16 g/mol . bldpharm.com Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages for carbon, hydrogen, and oxygen confirms the identity and purity of the compound.

Detailed research findings from elemental analysis experiments provide the percentage composition of the elements that constitute the compound. These experimental values are expected to align closely with the calculated theoretical values, typically within a narrow margin of error (e.g., ±0.4%), to validate the molecular formula.

Theoretical Elemental Composition of this compound

This table presents the calculated theoretical percentages for each element in the compound based on its molecular formula, C₉H₈O₃.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 65.85 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.91 |

| Oxygen | O | 15.999 | 3 | 47.997 | 29.24 |

| Total | | | | 164.16 | 100.00 |

Comparison of Theoretical and Experimental Elemental Analysis Data

This table is a representative example illustrating how experimental findings are compared against theoretical values to verify the compound's purity and empirical formula. Actual experimental results would be obtained from laboratory analysis.

| Element | Theoretical % | Experimental % (Example) | Difference % |

|---|---|---|---|

| Carbon (C) | 65.85 | 65.81 | -0.04 |

| Hydrogen (H) | 4.91 | 4.94 | +0.03 |

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By optimizing the geometry of this compound, researchers can determine its most stable three-dimensional conformation. From this optimized structure, key electronic properties can be calculated.

One of the primary outputs of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. For a compound like this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and dione groups, indicating these as sites for electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can predict the vibrational frequencies corresponding to the different functional groups within the molecule. For this compound, this would include the stretching and bending modes of the O-H, C=O, C-C, and C-H bonds. Comparing these predicted frequencies with experimental spectra helps in the accurate assignment of spectral bands.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical methods can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has significantly improved with the development of advanced computational models, including machine learning approaches. For this compound, predicting the chemical shifts of the aromatic protons, the methyl protons, and the various carbon atoms would aid in the interpretation of experimental NMR data.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Hypothetical Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3450 | 3400 |

| C=O Stretch | Dione | 1720, 1705 | 1715, 1700 |

| C=C Stretch | Aromatic Ring | 1605, 1510 | 1600, 1515 |

| C-H Stretch | Methyl | 2980 | 2975 |

Reaction Path Analysis and Transition State Modeling

Computational methods can be employed to study the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis, degradation, or metabolic pathways. By modeling the reaction path, researchers can identify transition states, which are the high-energy intermediates that connect reactants and products. Determining the energy barriers associated with these transition states provides insights into the reaction kinetics and helps to elucidate the most likely reaction mechanism. For instance, studies on related compounds have explored tautomerization mechanisms and cycloaddition reactions.

Intermolecular Charge Transfer (ICT) Analysis

Intermolecular Charge Transfer (ICT) analysis investigates the transfer of electronic charge between different parts of a molecule or between interacting molecules upon electronic excitation. This is particularly relevant for understanding the photophysical properties of a compound. For this compound, with its electron-donating hydroxyl group and electron-withdrawing dione moiety, ICT could play a significant role in its excited-state behavior.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the interactions of a molecule with its environment, particularly with biological macromolecules like proteins.

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is extensively used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

In a molecular docking study of this compound, the compound would be virtually "docked" into the active site of a target protein. The simulation would predict the binding affinity, typically expressed as a docking score or binding energy, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the hydroxyl group and the carbonyl oxygens of this compound would be expected to form hydrogen bonds with amino acid residues in the protein's active site. Such studies on similar molecules have been used to predict their potential as enzyme inhibitors.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Hypothetical Value/Description |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Asp120, Ser150, Phe200 |

| Key Interactions | Hydrogen bond between phenolic -OH and Asp120. Hydrogen bond between dione C=O and Ser150. Pi-pi stacking with Phe200. |

Computational Chemistry and Theoretical Investigations of 1 4 Hydroxyphenyl Propane 1,2 Dione

Conformational Dynamics and Energetic Profiling

A thorough review of available scientific literature indicates a notable absence of specific computational studies detailing the conformational dynamics and energetic profiling of 1-(4-Hydroxyphenyl)propane-1,2-dione. Research focusing on the theoretical examination of this particular molecule's three-dimensional structure, including the identification of stable conformers, rotational energy barriers, and potential energy surfaces, does not appear to be publicly accessible at this time.

The conformational flexibility of this compound would primarily arise from the rotation around several key single bonds:

The bond connecting the hydroxyphenyl ring to the propanedione moiety.

The bond between the two carbonyl carbons (C1 and C2).

The bond between the second carbonyl carbon (C2) and the methyl group.

A comprehensive conformational analysis would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface as a function of the dihedral angles associated with these rotations. Such studies would elucidate the most stable, low-energy conformations of the molecule in the gas phase and in different solvent environments. The energetic profiling would provide the relative energies of these conformers and the energy barriers for their interconversion.

Biochemical and Biological Interaction Studies of 1 4 Hydroxyphenyl Propane 1,2 Dione

Enzyme Interaction and Inhibition Mechanisms

The interaction of 1-(4-Hydroxyphenyl)propane-1,2-dione and structurally similar compounds with various enzyme systems has been a key area of investigation, revealing their potential as modulators of enzymatic activity and as templates for the design of enzyme inhibitors.

Interaction with Specific Enzyme Systems (e.g., 17β-Hydroxysteroid Dehydrogenase Type 3)

Research into the inhibitory effects of 4-hydroxyphenyl ketones on 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) has provided insights into the potential interactions of this compound with this enzyme. A study evaluating a series of 4-hydroxyphenyl ketones found that these compounds are generally capable of inhibiting 17β-HSD3. nih.gov This enzyme is crucial for the conversion of androstenedione (B190577) to testosterone. The study highlighted that while the synthesized compounds were effective against 17β-HSD3, they showed weak inhibition of 17β-HSD type 1 (17β-HSD1) and 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov

Specifically, the research identified 1-(4-hydroxy-phenyl)-nonan-1-one as the most potent inhibitor of 17β-HSD3 in the series, with an IC50 value of 2.9 μM. nih.gov This suggests that the 4-hydroxyphenyl ketone scaffold is a promising starting point for developing novel non-steroidal inhibitors of 17β-HSD3. nih.gov Although direct inhibitory data for this compound was not the primary focus of this specific study, its structural similarity to the tested compounds suggests it may also exhibit inhibitory activity against 17β-HSD3. Further investigations into methanesulfonate (B1217627) derivatives of 4-hydroxyphenyl ketones have also been conducted to probe the active site of 17β-HSD3, supporting the potential of this class of compounds as inhibitors. benthamdirect.com

Modulation of Enzyme Activity and Cellular Signaling Pathways

The modulation of enzyme activity and cellular signaling pathways by phenolic compounds is a broad area of research. While specific studies on this compound are limited, research on related structures provides valuable insights. For instance, β-diketones, a class of compounds to which this compound belongs, have been shown to modulate various cellular processes.

The anticancer properties of β-diketones are often linked to their ability to induce apoptosis through mechanisms that can involve the generation of reactive oxygen species (ROS) and the activation of caspase cascades. nih.govresearchgate.net These actions inherently involve the modulation of enzymes and proteins within cellular signaling pathways. For example, the activation of caspases, which are proteases, is a key event in the apoptotic pathway. nih.govnih.gov Furthermore, the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members, is a critical aspect of mitochondrial-mediated apoptosis and is influenced by compounds that induce cellular stress. mayo.edu

Pathways of Cellular and Antimicrobial Activity (Excluding Human Clinical Data)

The biological activity of this compound and related compounds is not limited to enzyme inhibition. Studies have also explored their effects on cellular viability, particularly in cancer cells, and their ability to inhibit the growth of various microorganisms.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines (for related structures)

Research on β-diketones has revealed their cytotoxic effects on cancer cells, primarily through the induction of apoptosis. A study on various β-diketones demonstrated that some of these compounds exhibit tumor cell-specific cytotoxicity. nih.gov For example, 3-formylchromone was found to be more cytotoxic to human oral squamous cell carcinoma (HSC-2) cells than curcumin. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis, characterized by internucleosomal DNA fragmentation and the activation of caspases 3, 8, and 9. nih.gov

The process of apoptosis is a complex cellular program that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3. nih.gov The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, a key event in activating the caspase cascade. mayo.edu The ability of some β-diketones to induce apoptosis suggests their potential as anticancer agents. nih.govresearchgate.net

Table 1: Cytotoxicity of selected β-diketones against human oral squamous cell carcinoma (HSC-2) cells

| Compound | CC50 (μg/mL) |

| 3-Formylchromone (BD17) | 7.8 nih.gov |

| (-)-3-(Trifluoroacetyl)camphor (BD13) | 21.7 nih.gov |

| Dibenzoylmethane (BD2) | 22.5 nih.gov |

| Curcumin | 23.6 nih.gov |

| (+)-3-(Trifluoroacetyl)camphor (BD12) | 29.7 nih.gov |

Antimicrobial and Antifungal Activity Mechanisms in vitro

Derivatives of 4-hydroxyphenyl have been investigated for their antimicrobial and antifungal properties. A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed structure-dependent activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com The inclusion of a 4-NO2 substitution on a phenyl ring attached to the core structure enhanced the activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae. mdpi.com This suggests that the electronic properties of the substituents play a crucial role in the antimicrobial efficacy.

Similarly, other studies have reported the antibacterial and antifungal effects of compounds containing the 4-hydroxy moiety. For example, 4-hydroxycoumarin (B602359) derivatives have shown significant activity against Gram-positive bacteria and moderate antifungal effects. nih.gov A synthetic zingerone (B1684294) derivative, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, exhibited strong antifungal activity against Aspergillus flavus and Fusarium graminearum. mq.edu.au The antimicrobial mechanisms of these compounds are varied and can involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Table 2: Antimicrobial activity of a 3-((4-hydroxyphenyl)amino)propanoic acid derivative (Compound 30) against various pathogens

| Pathogen | MIC (μg/mL) |

| Staphylococcus aureus | 16 mdpi.com |

| Enterococcus faecalis | 16 mdpi.com |

| Escherichia coli | 32 mdpi.com |

| Klebsiella pneumoniae | 64 mdpi.com |

Antioxidant Properties and Mechanisms of Free Radical Scavenging

The chemical structure of this compound, featuring a phenolic hydroxyl group and an α-dicarbonyl moiety, suggests its potential as an antioxidant. Phenolic compounds are well-established as potent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. mdpi.com The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring.

The antioxidant activity of phenylpropanoids, a broad class of plant secondary metabolites to which this compound belongs, is widely recognized. frontiersin.org Their mechanisms of action primarily involve scavenging of free radicals and chelation of metal ions. The 1,3-dicarbonyl moiety present in the propane (B168953) chain may also contribute to the molecule's antioxidant capacity. Studies on other 1,3-dicarbonyl compounds have indicated their ability to inhibit lipid peroxidation and scavenge free radicals, with the active methylene (B1212753) group playing a crucial role. nih.gov

The proposed mechanism for the free radical scavenging activity of this compound involves the transfer of a hydrogen atom from the para-hydroxyl group on the phenyl ring to a free radical (R•), as depicted in the following reaction:

HO-C₆H₄-CO-CO-CH₃ + R• → •O-C₆H₄-CO-CO-CH₃ + RH

The resulting phenoxyl radical is stabilized through resonance, which enhances the antioxidant capacity of the molecule.

Biosynthetic Origins and Metabolic Fate

Elucidation of Natural Biosynthetic Pathways and Precursors

The biosynthetic pathway of this compound is rooted in the broader phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. nih.govnih.gov This pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.govnih.gov Subsequent hydroxylation of cinnamic acid by cinnamate (B1238496) 4-hydroxylase (C4H) yields p-coumaric acid, a key intermediate in the biosynthesis of many phenylpropanoids. nih.govnih.gov

From p-coumaric acid, the pathway to this compound is likely to involve a series of enzymatic modifications to the C3 side chain, including chain elongation, oxidation, and potentially decarboxylation. While the precise sequence of enzymatic reactions leading to the dicarbonyl structure has not been definitively elucidated for this specific compound, it is hypothesized to proceed through intermediates such as p-coumaroyl-CoA. The general scheme of the phenylpropanoid pathway is presented below, highlighting the central role of p-coumaric acid.

Table 1: Key Precursors and Enzymes in the General Phenylpropanoid Pathway

| Precursor/Intermediate | Enzyme | Product |

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |

| Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |

| p-Coumaric acid | 4-Coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA |

The formation of the propan-1,2-dione side chain from p-coumaroyl-CoA likely involves a series of oxidation and hydroxylation steps, although the specific enzymes responsible remain to be identified. The natural occurrence of related phenylpropanoids in various medicinal plants suggests that these biosynthetic capabilities are widespread in the plant kingdom. nih.gov

In vitro Enzymatic Transformation and Degradation Studies

Information regarding the in vitro enzymatic transformation and degradation of this compound is limited. However, based on the metabolism of other phenylpropanoids, it can be postulated that enzymes such as peroxidases and laccases could be involved in its degradation. Plant peroxidases are known to catalyze the oxidation of a wide range of phenolic compounds, leading to their polymerization or degradation.

Studies on the degradation of other aromatic compounds by plant peroxidases have shown that these enzymes can effectively break down complex molecules. For instance, horseradish peroxidase has been shown to degrade various phenolic and fluorinated aromatic compounds. The degradation process typically involves the generation of phenoxyl radicals, which can then undergo further reactions.

While specific studies on the enzymatic degradation of this compound are not available, it is plausible that plant extracts containing peroxidases could catalyze its transformation. The potential degradation products would depend on the specific enzymes and reaction conditions.

Future Directions and Emerging Research Perspectives

Integration of Advanced Computational and Experimental Methodologies

The confluence of sophisticated computational modeling and advanced analytical techniques is poised to unlock a deeper understanding of 1-(4-Hydroxyphenyl)propane-1,2-dione at a molecular level.

Future research will likely involve the extensive use of Density Functional Theory (DFT) to elucidate the compound's structural and electronic properties. nih.govnih.gov DFT calculations can predict its geometric parameters, vibrational frequencies (FT-IR and Raman spectra), and frontier molecular orbitals (HOMO-LUMO), offering insights into its reactivity and kinetic stability. nih.govresearchgate.net Such theoretical investigations are powerful tools for understanding reaction mechanisms, as demonstrated in studies of similar ketone and thioketone structures. nih.govnih.gov

Molecular docking simulations represent another critical computational frontier. nih.govacs.org By modeling the interaction of this compound with the active sites of specific enzymes or receptors, researchers can predict its potential biological activities. nih.govacs.org This approach is invaluable for screening potential protein targets and guiding the design of new bioactive molecules. nih.gov

These in silico approaches must be complemented by advanced experimental validation. High-resolution spectroscopic techniques, including 2D NMR (COSY, HMBC, HSQC) and high-resolution mass spectrometry (HRMS), will be essential for unambiguously confirming its structure and that of its reaction products. X-ray crystallography could provide definitive information on its solid-state conformation and intermolecular interactions. nih.gov

| Research Methodology | Objective/Application for this compound | Potential Outcome |

| Density Functional Theory (DFT) | Predict molecular geometry, electronic properties, and reactivity. nih.gov | Deeper understanding of reaction mechanisms and spectroscopic data. |

| Molecular Docking | Simulate interactions with biological targets (e.g., enzymes). acs.org | Identification of potential bio-activity and guide for drug design. |

| Advanced NMR (2D) | Elucidate complex structures and connectivity. | Unambiguous structural confirmation of derivatives. |

| X-ray Crystallography | Determine the precise 3D structure in the solid state. nih.gov | Insight into packing, hydrogen bonding, and stereochemistry. |

Exploration of Novel Derivatization and Application Platforms

The reactivity of the phenolic hydroxyl group and the adjacent dicarbonyl system provides a rich platform for chemical modification and the creation of novel derivatives. nih.govlibretexts.org Future research will focus on selectively targeting these functional groups to synthesize new molecules with tailored properties.

Derivatization is a key technique for modifying chemical properties to enhance analysis or create new functionalities. libretexts.orgsigmaaldrich.comyoutube.com The dicarbonyl moiety is particularly reactive. For instance, it can react with reagents like 2,3-diaminonaphthalene (B165487) or other ortho-diamines to form highly fluorescent quinoxaline (B1680401) derivatives, a method often used for the sensitive detection of α-dicarbonyl compounds. nih.gov This suggests that this compound could be a useful scaffold for developing new analytical reagents or fluorescent probes.

The hydroxyl and ketone groups can also be targeted through reactions like:

Esterification and Etherification: The phenolic hydroxyl group can be converted into esters or ethers, altering the molecule's polarity, solubility, and biological activity. libretexts.org

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the hydroxyl group to increase volatility for gas chromatography analysis. sigmaaldrich.comyoutube.com

Reductive Amination: The ketone functionalities can be transformed into amines, opening pathways to a wide range of nitrogen-containing compounds. nih.gov

Knoevenagel Condensation: The α-keto aldehyde structure could potentially undergo condensation reactions to form more complex heterocyclic systems or polymers. researchgate.net

These derivatization strategies could convert this compound into precursors for pharmaceuticals, agrochemicals, or specialized polymers. nih.govnih.gov

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The structural attributes of this compound make it a compelling candidate for exploration in the interdisciplinary fields of chemical biology and materials science.

In Chemical Biology: Small organic molecules are essential tools for probing complex biological systems. nih.gov Given that many phenolic compounds exhibit biological activity, this compound and its derivatives warrant investigation. acs.orgmdpi.comresearchgate.net Future work could involve screening this compound against various cell lines or enzyme classes to identify novel bioactivities. Its structure could serve as a starting point for developing chemical probes to study cellular processes, potentially by incorporating reporter tags or photo-affinity labels. nih.gov The dicarbonyl group, known for its ability to react with arginine residues in proteins, could be exploited to design targeted enzyme inhibitors.

In Materials Science: There is a significant drive to develop sustainable polymers and materials from renewable resources, with lignin (B12514952) being a key focus. mdpi.comrsc.orgacs.org As a lignin-derived phenolic compound, this compound is an attractive bio-based monomer. researchgate.netkki.lv Its aromatic ring can impart rigidity and thermal stability to polymers, while the hydroxyl and carbonyl groups offer reactive sites for polymerization. rsc.orgacs.org

Future research could explore its use in creating:

Bio-based Resins: It could partially or wholly replace phenol (B47542) in the synthesis of phenolic resins (like phenol-formaldehyde resins), potentially with less hazardous aldehydes like glyoxal. youtube.com

Polyesters and Polyamides: The compound could be chemically modified to create diol or diacid monomers suitable for polycondensation reactions. kki.lv

Functional Materials: The inherent antioxidant properties of the phenol group and its UV-absorbing capabilities could be integrated into materials to create active packaging or UV-protective coatings. rsc.org

The development of such materials from a renewable feedstock aligns with the principles of a circular bioeconomy and represents a significant growth area for applied research. kki.lvyoutube.com

Q & A

Q. What are the established synthetic routes for 1-(4-hydroxyphenyl)propane-1,2-dione, and how can intermediates be characterized?

- Methodological Answer : The compound is synthesized via oxidative degradation of lignin derivatives or as a metabolite in microbial pathways. For example, catalytic oxidation of lignin-containing biomass (e.g., eucalyptus wood powder) using metal oxide catalysts (20 mol%) under oxygen (1 atm) at 60–120°C for 30 minutes yields this dione as a Hibbert ketonization product . Key intermediates, such as 4-(4-oxohexan-3-yldiene)cyclohexa-2,5-dienone, can be monitored via GC-MS and NMR to confirm structural transitions .

Q. How is this compound structurally characterized in complex mixtures?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS for identification in biological or environmental matrices. Structural confirmation requires - and -NMR to resolve the diketone moiety (δ ~200–210 ppm for carbonyl carbons) and aromatic protons (δ ~6.5–7.5 ppm). Crystallographic studies (single-crystal X-ray diffraction) provide definitive proof of planar geometry and hydrogen-bonding patterns, as seen in related diones (R factor <0.05) .

Q. What are the challenges in isolating this compound from natural sources?

- Methodological Answer : Isolation requires solvent partitioning (e.g., ethyl acetate/water) followed by silica gel chromatography with gradient elution (hexane:ethyl acetate). Phytochemical studies on Guiera senega highlight co-elution issues with polar phenolics, necessitating HPLC-PDA at 280 nm for purity validation .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of this compound in catalytic oxidations?

- Methodological Answer : Metal catalysts (e.g., CuO, FeO) dictate regioselectivity during lignin depolymerization. For instance, CuO promotes β-O-4 bond cleavage, favoring diketone formation, while FeO may yield competing quinones. Kinetic studies under varying O pressures (1–5 atm) and DFT simulations of transition states can optimize selectivity .

Q. What mechanistic insights explain the contradictory bioactivity data for this compound?

- Methodological Answer : Despite structural similarity to antioxidant phenylpropanoids, its bioactivity remains unreported in some studies . Use in vitro assays (e.g., DPPH radical scavenging) paired with metabolomic profiling to identify degradation products (e.g., semiquinones) that may mask activity. Synchrotron-based IR microspectroscopy can probe reactive oxygen species (ROS) quenching mechanisms .

Q. Can this compound act as a ligand for metal coordination complexes, and what applications arise?

- Methodological Answer : The diketone’s α,β-unsaturated carbonyl system enables chelation with 3d metals (e.g., Cu, Fe). Synthesize complexes via reflux in ethanol/water (1:1) at 70°C for 4 hours. Characterize using ESI-MS and cyclic voltammetry to assess redox stability. Such complexes show promise in catalytic oxidation or antimicrobial studies .

Q. How does this compound participate in environmental degradation pathways?

- Methodological Answer : In microbial degradation (e.g., Bacillus subtilis JF), the dione forms via semiquinone radical intermediates. Use -radiolabeling to track mineralization to CO or incorporation into biomass. Metagenomic analysis of soil consortia exposed to the compound can identify catabolic genes (e.g., dioxygenases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products